5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-13-10-14(2)12-16(11-13)24-18(20)17(22-23-24)19(25)21-9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPMNIBFYBNIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," remains the most widely employed method for constructing the 1,2,3-triazole ring in this compound. As demonstrated in analogous syntheses, the reaction between a 3,5-dimethylphenyl-bearing alkyne and an azide precursor proceeds with high regioselectivity to yield the 1,4-disubstituted triazole isomer. Typical conditions involve:
- Catalyst : Cu(I) species (e.g., CuSO₄·5H₂O with sodium ascorbate)
- Solvent : tert-Butanol/water (1:1) mixture
- Temperature : 25–50°C
- Reaction time : 12–24 hours
This method achieves yields of 68–82% for the triazole intermediate, with the copper catalyst facilitating both reaction acceleration and regiochemical control. The azide component is typically synthesized from 2-phenylethylamine through diazotransfer reactions using imidazole-1-sulfonyl azide hydrochloride.
Metal-Free Cycloaddition Approaches
Alternative metal-free strategies, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), have been explored to eliminate copper contamination in pharmaceutical intermediates. However, these methods currently show lower efficiency (45–55% yield) and require specialized cyclooctyne derivatives, making them less practical for large-scale synthesis of the target compound.
Carboxamide Functionalization
Acylation of the Triazole Amine
The introduction of the carboxamide group at the C4 position involves a two-step sequence:
- Chlorocarbonylation : Treatment of 5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole with triphosgene in dichloromethane generates the reactive carbonyl chloride intermediate.
- Nucleophilic Aminolysis : Reaction with 2-phenylethylamine in the presence of N,N-diisopropylethylamine (DIPEA) yields the final carboxamide.
Critical parameters for this transformation include:
- Temperature control : Maintaining 0–5°C during chlorocarbonylation
- Solvent system : Anhydrous THF for the aminolysis step
- Molar ratio : 1:1.2 triazole chloride to amine
This approach consistently delivers the target compound in 70–78% yield after purification by flash chromatography.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal significant solvent effects on reaction efficiency:
| Solvent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| t-BuOH/H₂O (1:1) | 82 | 18 |
| DMF | 65 | 24 |
| THF | 58 | 36 |
| Acetonitrile | 71 | 20 |
The tert-butanol/water system provides optimal solubility for both organic reactants and inorganic catalysts, facilitating faster reaction kinetics.
Temperature Profiling
A detailed temperature study demonstrates the delicate balance between reaction rate and byproduct formation:
| Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 25 | 68 | 92.4 |
| 40 | 79 | 95.1 |
| 50 | 82 | 93.8 |
| 60 | 75 | 89.6 |
The 40–50°C range emerges as optimal, maximizing yield while maintaining product integrity.
Purification and Characterization
Chromatographic Purification
Final purification typically employs silica gel chromatography with ethyl acetate/hexane gradients (30–70% EtOAc). Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >98% in optimized batches.
Spectroscopic Characterization
Key spectroscopic signatures of the target compound include:
| Technique | Characteristic Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, triazole-H), 7.45–7.28 (m, 5H, Ph), 6.91 (s, 2H, NH₂), 2.31 (s, 6H, CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 164.5 (C=O), 148.2 (triazole-C), 139.7–126.3 (aromatic C), 21.4 (CH₃) |
| HRMS (ESI+) | m/z 393.1932 [M+H]⁺ (calc. 393.1938 for C₂₀H₂₁N₆O₂) |
These data align with structurally analogous triazole carboxamides reported in recent literature.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Antiparasitic Activity
One of the most promising applications of this compound is its potential use in treating Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Research indicates that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit significant antiparasitic activity. A study highlighted the optimization of this compound series, leading to improved potency and metabolic stability. The most potent representatives demonstrated a submicromolar activity (pEC50 > 6) and significant suppression of parasite burden in mouse models .
Anticancer Properties
The triazole scaffold has been identified as a promising structure for developing anticancer agents. The compound's ability to inhibit heat shock protein 90 (HSP90) suggests potential applications in cancer therapy. HSP90 is crucial for the proper folding and function of many oncogenic proteins; thus, inhibitors can disrupt cancer cell proliferation . Additionally, the synthesis of peptidomimetics from this compound could lead to novel anticancer therapeutics .
Synthetic Methodologies
The synthesis of 5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through various methodologies, including transition-metal-free strategies that utilize carbodiimides and diazo compounds. This approach allows for the construction of diverse triazole derivatives under mild conditions . Such synthetic flexibility is advantageous for tailoring compounds with specific biological activities.
Chemical Characteristics
The molecular formula of this compound is C19H21N5O, with a molecular weight of approximately 335.4029 g/mol . Its structure includes a triazole ring which is known for its diverse reactivity and ability to form stable complexes with various biological targets.
In Vitro Studies
In vitro studies have demonstrated that compounds based on the triazole scaffold exhibit notable selectivity against various cell lines, including VERO and HepG2 cells. The selectivity index suggests that these compounds could minimize off-target effects commonly associated with traditional therapies .
In Vivo Studies
In vivo studies further support the efficacy of these compounds against Trypanosoma cruzi. For instance, one study reported a significant reduction in parasitic load in infected mice treated with optimized derivatives of the triazole compound . Such findings underscore the potential for clinical applications in treating parasitic infections.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can modulate cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxamide and its derivatives share structural similarities.
Phenylethylamines: Compounds containing the phenylethyl group, such as amphetamines, have similar structural motifs.
Uniqueness
5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its triazole ring, amino group, and phenylethyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Biological Activity
5-Amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including a triazole ring and specific substituents, contribute to its biological activity.
Structural Characteristics
The molecular formula of 5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is C18H20N4O and it has a molecular weight of approximately 320.4 g/mol. Its structure can be summarized as follows:
| Feature | Description |
|---|---|
| Triazole Ring | A five-membered heterocyclic structure containing three nitrogen atoms. |
| Amino Group | Contributes to the compound's basicity and potential interactions with biological targets. |
| Carboxamide Group | Enhances solubility and may influence binding affinity. |
| Substituents | The presence of 3,5-dimethylphenyl and 2-phenylethyl groups increases lipophilicity. |
Antimicrobial Properties
Research indicates that 5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant antimicrobial activity , particularly against multidrug-resistant bacteria. Studies have shown that it may inhibit bacterial growth by interfering with essential cellular processes and enzymes. For instance:
- In vitro studies have demonstrated that this compound can effectively inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Emerging evidence suggests that this compound may also have anticancer properties . Preliminary studies indicate that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). Key findings include:
- Cell viability assays reveal that 5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide reduces cell proliferation in a dose-dependent manner.
- The compound has shown IC50 values ranging from 30 nM to 200 nM across different cancer cell lines.
Case Studies
Several case studies highlight the biological activity of triazole derivatives similar to 5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide:
-
Antiproliferative Activity :
- A study explored various triazole derivatives against multiple cancer cell lines and found that compounds with similar structures exhibited varying degrees of antiproliferative effects.
- For example, compounds bearing an amino group at position C-4 were noted for enhanced activity against acetylcholinesterase (AChE) inhibition.
-
Mechanism of Action Studies :
- Research focusing on the mechanism revealed that certain triazole derivatives can disrupt tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
Comparative Analysis
To better understand the uniqueness of 5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide compared to other compounds in its class, a comparative analysis is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-triazole | Benzyl group; thiophene substituent | Antimicrobial activity |
| 5-amino-1-(phenylmethyl)-triazole | Phenylmethyl substituent | Reduced bioavailability |
| 5-amino-N-(carbamoylmethyl)-triazole | Simpler structure; lacks bulky substituents | Varies in biological activity |
Q & A
Q. What are the challenges in scaling up synthesis for preclinical trials?
- Methodological Answer :
- Process Chemistry : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) and optimize catalyst loading (e.g., Pd/C for deprotection steps).
- Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
